1-Bromo-4-fluoro-2-propoxybenzene
Overview
Description
1-Bromo-4-fluoro-2-propoxybenzene is an organic compound with the molecular formula C9H10BrFO. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom at the first position, a fluorine atom at the fourth position, and a propoxy group at the second position. This compound is used in various chemical syntheses and research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-fluoro-2-propoxybenzene can be synthesized through a multi-step process involving the following steps:
Bromination: The starting material, 4-fluoro-2-propoxybenzene, is subjected to bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). This step introduces the bromine atom at the first position of the benzene ring.
Purification: The reaction mixture is then purified using techniques such as recrystallization or column chromatography to isolate the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for bromination and purification can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-fluoro-2-propoxybenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to remove the bromine atom, forming 4-fluoro-2-propoxybenzene, using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products:
Nucleophilic Substitution: Corresponding substituted benzene derivatives.
Oxidation: Aldehydes or carboxylic acids.
Reduction: 4-fluoro-2-propoxybenzene.
Scientific Research Applications
1-Bromo-4-fluoro-2-propoxybenzene is utilized in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential use in drug development and as a building block for bioactive compounds.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-bromo-4-fluoro-2-propoxybenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms, along with the propoxy group, contribute to the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and influence the compound’s effects in various applications.
Comparison with Similar Compounds
1-Bromo-2-fluoro-4-propoxybenzene: Similar structure but with different substitution pattern, leading to distinct reactivity and applications.
1-Bromo-4-fluorobenzene: Lacks the propoxy group, resulting in different chemical properties and uses.
4-Fluoro-2-propoxybenzene:
Uniqueness: 1-Bromo-4-fluoro-2-propoxybenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in targeted chemical syntheses and specialized research applications.
Properties
IUPAC Name |
1-bromo-4-fluoro-2-propoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFO/c1-2-5-12-9-6-7(11)3-4-8(9)10/h3-4,6H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYIYJCJNTNUSBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20624020 | |
Record name | 1-Bromo-4-fluoro-2-propoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20624020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
473417-38-8 | |
Record name | Benzene, 1-bromo-4-fluoro-2-propoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=473417-38-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-4-fluoro-2-propoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20624020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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